molecular formula C11H8Cl2N2 B12634708 3-(2,6-Dichlorostyryl)-1H-Pyrazole CAS No. 1204318-68-2

3-(2,6-Dichlorostyryl)-1H-Pyrazole

Cat. No.: B12634708
CAS No.: 1204318-68-2
M. Wt: 239.10 g/mol
InChI Key: WTLCERBYPIMJNW-SNAWJCMRSA-N
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Description

3-(2,6-Dichlorostyryl)-1H-Pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorostyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorostyryl)-1H-Pyrazole typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorostyryl)-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under UV light.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorostyryl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorostyryl)-1H-Pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1204318-68-2

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

5-[(E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole

InChI

InChI=1S/C11H8Cl2N2/c12-10-2-1-3-11(13)9(10)5-4-8-6-7-14-15-8/h1-7H,(H,14,15)/b5-4+

InChI Key

WTLCERBYPIMJNW-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C2=CC=NN2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC2=CC=NN2)Cl

solubility

6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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